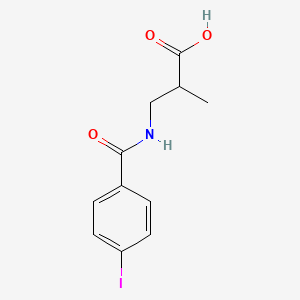
4-((2-Bromobenzyl)(methyl)amino)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Bromobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H15BrN2 It is a nitrile derivative that contains a bromobenzyl group, a methylamino group, and a butanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with methylamine to form 2-bromobenzyl(methyl)amine. This intermediate is then reacted with butanenitrile under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Bromobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium or potassium cyanide for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide can yield nitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
4-((2-Bromobenzyl)(methyl)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2-Chlorobenzyl)(methyl)amino)butanenitrile: Similar structure with a chlorine atom instead of bromine.
4-((2-Fluorobenzyl)(methyl)amino)butanenitrile: Contains a fluorine atom in place of bromine.
4-((2-Iodobenzyl)(methyl)amino)butanenitrile: Iodine atom replaces the bromine atom.
Uniqueness
4-((2-Bromobenzyl)(methyl)amino)butanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom can participate in specific chemical reactions that may not be as favorable with other halogens .
Propriétés
Formule moléculaire |
C12H15BrN2 |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
4-[(2-bromophenyl)methyl-methylamino]butanenitrile |
InChI |
InChI=1S/C12H15BrN2/c1-15(9-5-4-8-14)10-11-6-2-3-7-12(11)13/h2-3,6-7H,4-5,9-10H2,1H3 |
Clé InChI |
OWDBSUJRLXYQGN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC#N)CC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


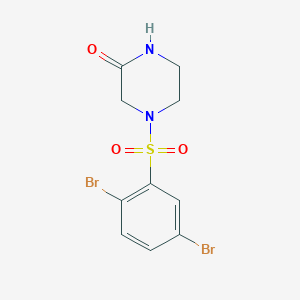
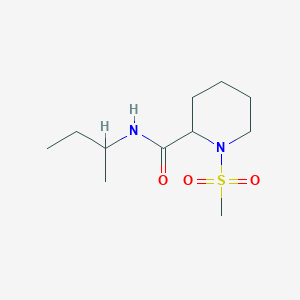
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)



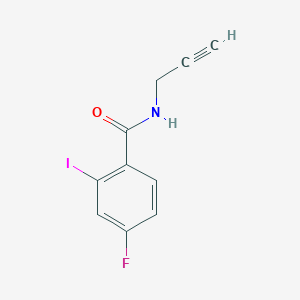

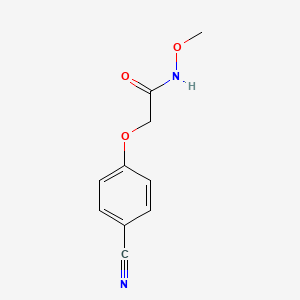
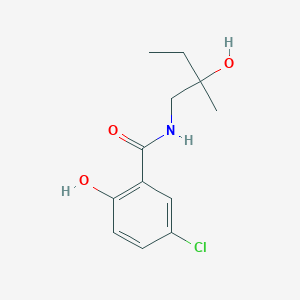


![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
